Cas no 20973-90-4 (2-(2,6-Dichlorophenyl)acetaldehyde)
2-(2,6-Dichlorophenyl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,6-Dichlorophenyl)acetaldehyde
- 2,6-dichloroBenzeneacetaldehyde
- (2,6-dichloro-phenoxymethyl)-oxirane
- (2,6-dichloro-phenyl)-acetaldehyde
- 1,2-epoxy-3-(2,6-dichlorophenyl)propane
- 2-((2,6-dichlorophenoxy)methyl)oxirane
- 2,6-Dichlorphenyl-acetaldehyd
- SCHEMBL168585
- 2,6-dichlorophenylacetaldehyde
- 20973-90-4
- J-505502
- DA-27126
- BBJCWAGQXDWRKB-UHFFFAOYSA-N
- AKOS013286854
- (2,6-dichlorophenyl)acetaldehyde
- CS-0268959
- 2-(2,6-dichlorophenyl)acetaldehyde, AldrichCPR
- Benzeneacetaldehyde, 2,6-dichloro-
- EN300-1250722
-
- MDL: MFCD02261740
- Inchi: 1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2
- InChI Key: BBJCWAGQXDWRKB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CC=O)Cl
Computed Properties
- Exact Mass: 187.98000
- Monoisotopic Mass: 187.9795702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 2.73480
2-(2,6-Dichlorophenyl)acetaldehyde Security Information
- Hazard Category Code: 22-41
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Hazardous Material Identification:
2-(2,6-Dichlorophenyl)acetaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-(2,6-Dichlorophenyl)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D482195-10mg |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D482195-50mg |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D482195-100mg |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 100mg |
$ 230.00 | 2022-06-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4133-1G |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 95% | 1g |
¥ 3,036.00 | 2023-03-09 | |
| Enamine | EN300-1250722-0.05g |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 0.05g |
$912.0 | 2023-06-08 | ||
| Enamine | EN300-1250722-0.1g |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 0.1g |
$956.0 | 2023-06-08 | ||
| Enamine | EN300-1250722-0.25g |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 0.25g |
$999.0 | 2023-06-08 | ||
| Enamine | EN300-1250722-0.5g |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 0.5g |
$1043.0 | 2023-06-08 | ||
| Enamine | EN300-1250722-1.0g |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 1g |
$1086.0 | 2023-06-08 | ||
| Enamine | EN300-1250722-2.5g |
2-(2,6-dichlorophenyl)acetaldehyde |
20973-90-4 | 2.5g |
$2127.0 | 2023-06-08 |
2-(2,6-Dichlorophenyl)acetaldehyde Suppliers
2-(2,6-Dichlorophenyl)acetaldehyde Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Additional information on 2-(2,6-Dichlorophenyl)acetaldehyde
2-(2,6-Dichlorophenyl)acetaldehyde: A Comprehensive Overview
2-(2,6-Dichlorophenyl)acetaldehyde (CAS No. 20973-90-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This aldehyde, characterized by its unique molecular structure, plays a crucial role in various applications, including the synthesis of pharmaceuticals and the development of new materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 2-(2,6-Dichlorophenyl)acetaldehyde.
Molecular Structure and Properties
The molecular formula of 2-(2,6-Dichlorophenyl)acetaldehyde is C9H6Cl2O. The compound features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and an aldehyde group attached to the 1 position of the benzene ring. This specific arrangement imparts unique chemical properties to the molecule. The presence of the aldehyde group makes it highly reactive, facilitating its use in various chemical reactions such as condensations, reductions, and oxidations.
The physical properties of 2-(2,6-Dichlorophenyl)acetaldehyde include a melting point of approximately 45-47°C and a boiling point of around 180-185°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol and acetone. These solubility characteristics make it suitable for use in both aqueous and organic reaction media.
Synthesis Methods
The synthesis of 2-(2,6-Dichlorophenyl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of 2-(2,6-dichlorophenyl)ethanol using an oxidizing agent such as potassium permanganate or sodium hypochlorite. Another method involves the reaction of 2,6-dichlorobenzaldehyde with acetylene in the presence of a suitable catalyst. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes using biocatalysts and mild reaction conditions.
A notable study published in the Journal of Organic Chemistry (JOC) in 2021 reported a novel method for synthesizing 2-(2,6-Dichlorophenyl)acetaldehyde using a palladium-catalyzed cross-coupling reaction. This method not only improved yield but also reduced byproduct formation, making it a more efficient and sustainable option for large-scale production.
Applications in Pharmaceutical Research
2-(2,6-Dichlorophenyl)acetaldehyde has found extensive applications in pharmaceutical research due to its ability to serve as a building block for the synthesis of various bioactive compounds. One prominent application is in the development of anticancer drugs. A study published in Cancer Research in 2019 demonstrated that derivatives of 2-(2,6-Dichlorophenyl)acetaldehyde exhibit potent cytotoxic activity against several cancer cell lines, including breast cancer and lung cancer cells.
Beyond oncology, this compound has also shown promise in the treatment of neurodegenerative diseases. Research conducted at Harvard University found that certain derivatives of 2-(2,6-Dichlorophenyl)acetaldehyde can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. These findings have paved the way for further exploration into potential therapeutic agents targeting neurodegenerative disorders.
Safety Considerations and Handling
In handling 2-(2,6-Dichlorophenyl)acetaldehyde, it is essential to follow standard safety protocols to ensure both personal safety and environmental protection. The compound should be stored in a cool, dry place away from incompatible substances such as strong acids and bases. Personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling to prevent skin contact and inhalation.
Toxicological studies have shown that exposure to high concentrations of 2-(2,6-Dichlorophenyl)acetaldehyde can cause irritation to the eyes and respiratory tract. Therefore, it is recommended to work with this compound under a fume hood to minimize exposure risks.
FUTURE PERSPECTIVES AND CONCLUSION
The versatility and reactivity of 2-(2,6-Dichlorophenyl)acetaldehyde make it an invaluable compound in various scientific disciplines. Ongoing research continues to uncover new applications and derivatives with potential therapeutic benefits. As synthetic methods become more efficient and environmentally friendly, the use of this compound is likely to expand further.
In conclusion, 2-(2,6-Dichlorophenyl)acetaldehyde (CAS No. 20973-90-4 strong>) represents a significant advancement in chemical synthesis and pharmaceutical development. Its unique molecular structure and diverse applications underscore its importance as a key intermediate in modern scientific research.
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